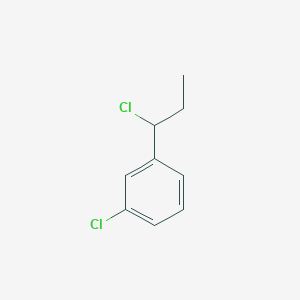

1-Chloro-3-(1-chloropropyl)benzene

Descripción

BenchChem offers high-quality 1-Chloro-3-(1-chloropropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(1-chloropropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H10Cl2 |

|---|---|

Peso molecular |

189.08 g/mol |

Nombre IUPAC |

1-chloro-3-(1-chloropropyl)benzene |

InChI |

InChI=1S/C9H10Cl2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3 |

Clave InChI |

KPBFMCRHWUEOPC-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=CC(=CC=C1)Cl)Cl |

Origen del producto |

United States |

1-Chloro-3-(1-chloropropyl)benzene CAS 1039846-29-1 properties

An In-Depth Technical Guide to 1-Chloro-3-(1-chloropropyl)benzene (CAS 1039846-29-1)

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter the challenge of sourcing, synthesizing, and applying highly specific halogenated building blocks. 1-Chloro-3-(1-chloropropyl)benzene (CAS 1039846-29-1) is a prime example of a specialized intermediate that requires rigorous understanding of its physicochemical behavior and synthetic pathways.

This whitepaper provides a comprehensive, field-proven analysis of this compound, moving beyond basic specifications to explore the mechanistic causality behind its synthesis, its role in active pharmaceutical ingredient (API) development, and self-validating experimental protocols.

Chemical Identity & Physicochemical Profiling

1-Chloro-3-(1-chloropropyl)benzene is a di-halogenated aromatic compound characterized by a meta-substituted benzene ring bearing a primary aryl chloride and a secondary benzylic chloride. This dual-functional nature makes it an exceptionally versatile electrophile in advanced organic synthesis.

Quantitative Data Summary

To facilitate rapid assessment for process chemists, the core physicochemical properties are summarized below. The molecular weight and formula are critical for stoichiometric calculations and mass spectrometry (MS) validation[1].

| Property | Value / Specification |

| Chemical Name | 1-Chloro-3-(1-chloropropyl)benzene |

| CAS Registry Number | 1039846-29-1 |

| Molecular Formula | C9H10Cl2 |

| Molecular Weight | 189.08 g/mol |

| Structural Features | Meta-aryl chloride; Secondary benzylic chloride |

| Physical State | Colorless to pale yellow liquid (typical for benzylic chlorides) |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in water |

Mechanistic Causality in Synthesis

A common pitfall in the synthesis of alkylated chlorobenzenes is attempting direct electrophilic aromatic substitution or radical side-chain chlorination of propylbenzene. These methods lack regioselectivity, yielding intractable mixtures of ortho/para/meta isomers and varying degrees of over-chlorination.

To achieve absolute regiocontrol, the synthesis must be engineered from pre-functionalized precursors. The optimal pathway utilizes 3-chloropropiophenone as the starting material.

-

Chemoselective Reduction : 3-chloropropiophenone is reduced to 1-(3-chlorophenyl)propan-1-ol. This can be achieved via chemical hydrides (e.g., KBH4) or through biocatalytic asymmetric reduction using immobilized Acetobacter sp. if a specific enantiomer is required for chiral APIs[2][3].

-

Benzylic Chlorination : The resulting secondary alcohol is converted to the target benzylic chloride using Thionyl Chloride (SOCl2). The causality here is critical: SOCl2 produces only gaseous byproducts (SO2 and HCl), which drives the reaction to completion via Le Chatelier's principle and eliminates the need for complex aqueous workups that could hydrolyze the product.

Figure 1: Regioselective two-step synthesis pathway of 1-Chloro-3-(1-chloropropyl)benzene.

Applications in Drug Development

The strategic value of 1-Chloro-3-(1-chloropropyl)benzene lies in its differential reactivity. The benzylic chloride is highly susceptible to Nucleophilic Substitution (

This orthogonal reactivity allows chemists to install complex amine side-chains at the benzylic position. Such structural motifs are the backbone of several psychiatric therapeutics, including Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) like bupropion derivatives, and selective reuptake inhibitors like tomoxetine and fluoxetine analogues[3][4].

Figure 2: Downstream API derivatization via regioselective nucleophilic substitution.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 1-chloro-3-(1-chloropropyl)benzene from 3-chloropropiophenone. This workflow is designed as a self-validating system: the visual cues (gas evolution) and analytical checkpoints ensure the operator can confirm success at each stage.

Phase 1: Reduction to 1-(3-Chlorophenyl)propan-1-ol

-

Objective : Chemoselective reduction of the ketone without dehalogenating the aryl ring.

-

Procedure :

-

Dissolve 1.0 equivalent of 3-chloropropiophenone in 95% ethanol (0.5 M concentration).

-

Cool the reactor to 0–5 °C using an ice bath. Causality: Lower temperatures prevent the exothermic reduction from causing solvent boil-off and minimize side reactions.

-

Slowly add 0.6 equivalents of Potassium Borohydride (

) in small portions. -

Stir for 2 hours at room temperature.

-

Validation Checkpoint : Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The disappearance of the UV-active ketone spot confirms complete conversion.

-

Quench with 1M HCl, extract with ethyl acetate, dry over

, and concentrate in vacuo.

-

Phase 2: Conversion to 1-Chloro-3-(1-chloropropyl)benzene

-

Objective : High-yielding conversion of the secondary alcohol to the benzylic chloride.

-

Procedure :

-

Dissolve the intermediate alcohol in anhydrous toluene (0.3 M concentration).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equivalents). Causality: DMF reacts with

to form a Vilsmeier-Haack intermediate, which is a vastly superior chlorinating agent compared to -

Dropwise add 1.2 equivalents of Thionyl Chloride (

) at 0 °C. -

Warm to 60 °C and stir for 3 hours.

-

Validation Checkpoint : Monitor the reaction via an oil bubbler attached to the reflux condenser. The cessation of

and HCl gas evolution is a reliable macroscopic indicator of reaction completion. -

Concentrate under reduced pressure to remove toluene and unreacted

. Purify via vacuum distillation to yield the pure 1-chloro-3-(1-chloropropyl)benzene.

-

Handling, Stability, and Storage

As a benzylic chloride, CAS 1039846-29-1 is inherently reactive toward moisture.

-

Hydrolysis Risk : Exposure to ambient humidity will lead to slow hydrolysis back to the benzylic alcohol, releasing corrosive HCl gas.

-

Storage Protocol : Must be stored in tightly sealed, amber glass containers under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

-

Safety : Handle exclusively within a certified fume hood. The compound is a potent alkylating agent and poses severe skin and respiratory irritation risks.

References

-

ACS Publications. "Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells". Available at:[Link]

- Google Patents. "BUPROPION METABOLITES AND SYNTHESIS AND USE METHODS".

-

BoldChem Tech. "3-Chloropropiophenone | CAS 936-59-4". Available at:[Link]

Sources

1-Chloro-3-(1-chloropropyl)benzene chemical safety and hazards

An In-Depth Technical Guide to the Chemical Safety and Hazards of 1-Chloro-3-(1-chloropropyl)benzene

Introduction and Chemical Identity

1-Chloro-3-(1-chloropropyl)benzene is a dichlorinated aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a chlorine atom at the meta-position (position 3) and a 1-chloropropyl group at position 1. The presence of two distinct types of carbon-chlorine bonds—one on the aromatic ring (aryl halide) and one on the alkyl side-chain (a secondary alkyl halide at a benzylic-like position)—dictates its unique reactivity and potential hazards.

While specific data for this compound is scarce, its chemical behavior can be predicted by examining its constituent parts: the chlorobenzene moiety and the chlorinated alkyl side chain. The reactivity of the benzylic chloride is of particular note, as benzylic halides are known to be more reactive than simple alkyl halides due to the resonance stabilization of the resulting carbocation intermediate.[1][2][3]

Table 1: Inferred Chemical Properties of 1-Chloro-3-(1-chloropropyl)benzene

| Property | Inferred Value/Information | Rationale/Reference |

| Molecular Formula | C₉H₁₀Cl₂ | Based on chemical structure. |

| Molecular Weight | 189.08 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Likely a colorless to pale yellow liquid. | Based on similar compounds like (3-Chloropropyl)benzene.[5] |

| Solubility | Insoluble in water; soluble in organic solvents. | Typical for non-polar chlorinated aromatic compounds.[5] |

| Boiling Point | Estimated to be >200 °C | Based on related compounds like 1-chloro-3-nitrobenzene (236 °C) and (3-chloropropyl)benzene (219 °C).[6][7] |

| CAS Number | Not definitively assigned in public databases. | A search for this specific structure did not yield a unique CAS number. Positional isomers like 1-Chloro-3-(3-chloropropyl)benzene (90347-05-0) and 1-Chloro-4-(3-chloropropyl)benzene (64473-34-3) exist.[4][8] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Benzene Ring C1 [pos="0,1.732!", label="C"]; C2 [pos="-1.5,0.866!", label="C"]; C3 [pos="-1.5,-0.866!", label="C"]; C4 [pos="0,-1.732!", label="C"]; C5 [pos="1.5,-0.866!", label="C"]; C6 [pos="1.5,0.866!", label="C"];

// Aromatic Bonds edge [style=solid, color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds edge [style=double, color="#202124"]; C1 -- C6; C2 -- C3; C4 -- C5;

// Substituents node [shape=none, fontcolor="#202124"]; C_propyl1 [pos="-2.5, -1.5!", label="CH"]; Cl_propyl [pos="-3.5, -2.2!", label="Cl", fontcolor="#EA4335"]; C_propyl2 [pos="-2.5, 0!", label="CH₂"]; C_propyl3 [pos="-3.5, 0.866!", label="CH₃"]; Cl_ring [pos="2.5, 1.5!", label="Cl", fontcolor="#EA4335"];

// Bonds to substituents edge [style=solid, color="#202124"]; C3 -- C_propyl1; C_propyl1 -- Cl_propyl; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; C6 -- Cl_ring; }

Caption: Chemical structure of 1-Chloro-3-(1-chloropropyl)benzene.

Hazard Identification and Assessment

Based on the GHS classification of the structural analog 1-Chloro-4-(3-chloropropyl)benzene, the subject compound is anticipated to be a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4]

Primary Hazards:

-

Skin Irritation: Prolonged or repeated contact with chlorinated hydrocarbons can cause defatting of the skin, leading to irritation, redness, and dermatitis.[9][10]

-

Eye Irritation: Direct contact with the liquid or high concentrations of vapor is expected to cause serious eye irritation.[4]

-

Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.[4] High concentrations of similar volatile aromatic compounds can cause symptoms like drowsiness, dizziness, and headache.[10][11]

-

Chronic Toxicity: Chronic exposure to chlorinated benzenes has been associated with neurotoxicity and potential damage to organs.[12] Benzene and its derivatives are a well-documented class of compounds with potential for long-term health effects, including impacts on bone marrow.[10] While this compound is not benzene, caution is warranted due to the aromatic core.

Reactivity and Stability:

-

The compound is expected to be stable under normal laboratory conditions.

-

The secondary alkyl chloride on the propyl chain is at a benzylic position, making it susceptible to nucleophilic substitution and elimination reactions.[2][3] This increased reactivity could lead to hazardous reactions with incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and some metals.

-

Hazardous Decomposition Products: Combustion will produce toxic fumes, including hydrogen chloride gas, carbon monoxide, and carbon dioxide.

Environmental Hazards:

-

Chlorinated hydrocarbons are often persistent in the environment and can be toxic to aquatic life.[11] Propylbenzenes have been shown to have high acute toxicity to aquatic organisms.[6][13][14] Therefore, release into the environment must be strictly avoided.

Experimental Protocols: Safe Handling and Storage

Adherence to a strict safety protocol is paramount when working with this class of chemicals. The following procedures are based on best practices for handling chlorinated aromatic compounds.[9][15]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation, dermal contact, and ingestion.

-

Ventilation: All manipulations of 1-Chloro-3-(1-chloropropyl)benzene must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves are required. Given the chlorinated nature of the compound, Viton® or laminate film gloves are recommended. Nitrile gloves may offer limited protection for short-duration tasks but should be changed immediately upon contamination. Always consult the glove manufacturer's resistance chart.

-

Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory in the laboratory. For larger-scale operations, a chemical-resistant apron is recommended.

-

Caption: Standard workflow for safely handling chlorinated hydrocarbons.

Storage Requirements

Proper storage is crucial to prevent degradation, reaction, and accidental release.[9][15]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.

-

Container: Keep in a tightly sealed, properly labeled container. The label should include the chemical name, date received, and all relevant GHS hazard pictograms.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases. Do not store with flammable materials unless the storage cabinet is rated for both.

Disposal Procedures

All waste containing 1-Chloro-3-(1-chloropropyl)benzene must be treated as hazardous waste.

-

Waste Stream: Dispose of as halogenated organic waste. Do not mix with non-halogenated waste streams.

-

Containers: Collect all liquid waste, contaminated solids (e.g., silica gel, absorbent pads), and used PPE in a designated, sealed, and clearly labeled hazardous waste container.

-

Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

A clear and practiced emergency plan is essential.

Spills and Leaks

-

Immediate Action: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated (fume hood sash should remain down).

-

Assessment: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.

-

Small Spill Cleanup (inside a fume hood):

-

Wear the full PPE detailed in section 3.1.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.

-

Carefully collect the absorbent material and contaminated debris using non-sparking tools.

-

Place all collected waste into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

-

Personnel Exposure

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained to do so) and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.

Conclusion

While 1-Chloro-3-(1-chloropropyl)benzene is not extensively characterized in safety literature, a robust safety protocol can be established by analyzing its chemical structure and the known hazards of analogous compounds. The primary risks are associated with its irritant properties upon contact or inhalation and the general hazards of chlorinated aromatic hydrocarbons. The enhanced reactivity of the benzylic chloride position necessitates careful handling to avoid unintended reactions. By implementing stringent engineering controls, utilizing appropriate PPE, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

-

PubChem. (n.d.). 1-Chloro-4-(3-chloropropyl)benzene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). (3-Chloropropyl)benzene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorobenzene. In Bookshelf. National Library of Medicine. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). m-Chlorocumene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Quora. (2021, July 29). Why is benzylic and allylic halide reaction faster than primary alkyl halide?. Retrieved February 27, 2026, from [Link]

-

PubMed. (2023, August 15). Ecological risk assessment for xylenes and propylbenzenes in aquatic environment using a species sensitivity distribution approach. National Library of Medicine. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2023, June 12). Ecological risk assessment for xylenes and propylbenzenes in aquatic environment using a species sensitivity distribution approach. Retrieved February 27, 2026, from [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved February 27, 2026, from [Link]

-

Chembridges Group. (2025, September 4). Linear Alkyl Benzene Toxicity: Health & Environment Effects. Retrieved February 27, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020, April 29). Toxicological Profile for Chlorobenzene. Centers for Disease Control and Prevention. Retrieved February 27, 2026, from [Link]

-

PubMed. (2021, February 15). Environmental fate and aquatic effects of propylbenzenes and trimethylbenzenes: A review. National Library of Medicine. Retrieved February 27, 2026, from [Link]

-

YouTube. (2022, August 16). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. Retrieved February 27, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1990, December). TOXICOLOGICAL PROFILE FOR CHLOROBENZENE. Retrieved February 27, 2026, from [Link]

-

GOV.UK. (2024, October 4). Benzene: toxicological overview. Retrieved February 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Chloro-3-isopropyl-4-methylbenzene (CAS 63831-93-6). Retrieved February 27, 2026, from [Link]

-

Agilent Technologies. (2019, March 28). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). (1-Chloropropyl)benzene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

CLEAPSS. (2022). Student safety sheets 62 Chlorinated hydrocarbons. Retrieved February 27, 2026, from [Link]

-

Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved February 27, 2026, from [Link]

-

OSPAR Commission. (n.d.). Guidelines on the determination of chlorinated hydrocarbons in sediment. Retrieved February 27, 2026, from [Link]

-

Rajdhani College. (n.d.). Unit 5 Alkyl and Aryl Halides. Retrieved February 27, 2026, from [Link]

-

Vedantu. (2024, June 27). Alkyl halides are more reactive than A vinyl chloride class 11 chemistry CBSE. Retrieved February 27, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 4. 1-Chloro-4-(3-chloropropyl)benzene | C9H10Cl2 | CID 2735720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 104-52-9: 1-Chloro-3-phenyl propane | CymitQuimica [cymitquimica.com]

- 6. Environmental fate and aquatic effects of propylbenzenes and trimethylbenzenes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-クロロ-3-ニトロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Chloro-3-(3-chloropropyl)benzene | 90347-05-0 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gov.uk [gov.uk]

- 11. science.cleapss.org.uk [science.cleapss.org.uk]

- 12. HEALTH EFFECTS - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Ecological risk assessment for xylenes and propylbenzenes in aquatic environment using a species sensitivity distribution approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]

Reactivity profile of 1-chloropropyl benzene derivatives

The Reactivity Matrix of -Alkylbenzyl Chlorides: A Technical Guide to 1-Chloropropylbenzene Derivatives

Executive Summary

This technical guide analyzes the reactivity profile of 1-chloro-1-phenylpropane (also known as

Part 1: Structural Dynamics & Electronic Properties

The reactivity of 1-chloropropylbenzene is dictated by the benzylic effect . The chlorine atom is attached to a carbon that is both secondary and adjacent to a

The Benzylic Stabilization Factor

The dissociation of the C-Cl bond is the rate-determining step (RDS) in most substitution reactions (

-

Resonance Energy: The delocalization provides approximately 10–15 kcal/mol of stabilization compared to a standard secondary carbocation.

-

Inductive Effect: The propyl chain exerts a weak electron-donating inductive effect (+I), making 1-chloro-1-phenylpropane solvolyze faster than benzyl chloride but slower than 1-chloro-1-phenylethane (due to steric hindrance of the larger propyl group).

Stereochemical Lability

Because the C1 position is chiral, the planar carbocation intermediate leads to racemization during solvolysis. However, in non-polar solvents, the formation of "tight ion pairs" (Winstein ion pairs) can lead to partial retention of configuration or internal return, complicating kinetic measurements.

Part 2: Nucleophilic Substitution Profiles ( vs. )

The dominant pathway for 1-chloropropylbenzene is

Solvolysis Kinetics (Winstein-Grunwald Correlation)

The rate of solvolysis follows the Winstein-Grunwald equation:

Table 1: Comparative Relative Solvolysis Rates (Ethanolysis, 25°C) Data normalized to Benzyl Chloride = 1.0

| Substrate | Structure | Relative Rate ( | Mechanistic Driver |

| Benzyl Chloride | 1.0 | Baseline Benzylic Stabilization | |

| 1-Chloro-1-phenylethane | ~600 | +I Effect of Methyl Group | |

| 1-Chloro-1-phenylpropane | ~450 | +I Effect (diminished by sterics) | |

| 2-Chloropropylbenzene | < 0.05 | Secondary Alkyl (No resonance) |

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between substitution and elimination, emphasizing the critical carbocation intermediate.

Figure 1: Mechanistic bifurcation showing the central role of the resonance-stabilized benzylic carbocation. Note the dominance of the

Part 3: Synthetic Protocols

This section details the conversion of 1-phenyl-1-propanol to the chloride, followed by a nucleophilic displacement.

Protocol A: Synthesis of 1-Chloro-1-phenylpropane

Objective: Convert 1-phenyl-1-propanol to the chloride with high chemical purity.

Mechanism:

Reagents:

-

1-Phenyl-1-propanol (10.0 g, 73.4 mmol)

-

Thionyl Chloride (

) (13.1 g, 110 mmol) -

Pyridine (Catalytic/Stoichiometric)[3]

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL reaction flask under

atmosphere. Add 1-phenyl-1-propanol and dry DCM (50 mL). -

Cooling: Cool the solution to 0°C using an ice/salt bath. Add pyridine (1.1 eq) slowly.

-

Chlorination: Add

dropwise over 30 minutes. Caution: -

Reflux: Allow to warm to room temperature, then reflux gently for 2 hours to ensure complete conversion.

-

Quench: Pour mixture onto ice-water. Extract with DCM (

mL). -

Purification: Wash organics with

(sat.), brine, and dry over -

Isolation: Distill under reduced pressure (approx. 90-95°C at 10 mmHg) to obtain the clear, colorless liquid.

Protocol B: Azide Displacement (Pre-Amine Synthesis)

Objective: Synthesize 1-azido-1-phenylpropane (precursor to amphetamine derivatives or chiral amines).

-

Solvent: DMF (favors

-like transition state even on secondary carbons). -

Reagent: Sodium Azide (

) (1.5 eq). -

Conditions: Heat at 60°C for 4 hours.

-

Safety: DO NOT use chlorinated solvents (DCM) with azides (forms explosive diazidomethane).[4]

Part 4: Elimination & Side Reactions

A major challenge in working with 1-chloropropylbenzene is the competing E1 elimination .

The -Proton Liability

The C2 methylene protons are acidic relative to the carbocation. In the presence of weak bases (even ethanol during solvolysis), elimination occurs to form 1-phenylpropene (

-

Thermodynamics: The conjugated double bond in 1-phenylpropene is highly stable, making the elimination product thermodynamically favorable.

-

Control: To minimize elimination, use non-basic nucleophiles (e.g., Azide, Cyanide) and avoid heating in alcoholic solvents.

Synthetic Workflow Visualization

Figure 2: Synthetic workflow from alcohol precursor to amine scaffold, highlighting the divergence between productive substitution and unwanted elimination.[5][6]

References

-

Winstein, S., & Grunwald, E. (1948).[1] The Role of Neighboring Groups in Replacement Reactions. XIII. General Theory of Neighboring Groups and Reactivity.[3] Journal of the American Chemical Society. Link

-

Kevill, D. N., & D'Souza, M. J. (2007).[7] Correlation of the Rates of Solvolysis of Diphenylphosphinyl Chloride Using an Extended Form of the Grunwald-Winstein Equation. International Journal of Molecular Sciences.[7] Link

-

BenchChem. (2025). Solvolysis Kinetics and Reactivity of Benzylic Chlorides. BenchChem Technical Library. Link

-

Master Organic Chemistry. (2018). Reactions of Azides: Substitution and Reduction Profiles. MasterOrganicChemistry. Link

-

Organic Chemistry Portal. (2014). Synthesis of Alkyl Chlorides from Alcohols. Organic Chemistry Portal.[3] Link

Sources

- 1. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The ascending order of relative rate of solvolysis of following compounds.. [askfilo.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. semanticscholar.org [semanticscholar.org]

Thermophysical Profiling of 1-Chloro-3-(1-chloropropyl)benzene: Predictive Modeling and Experimental Validation of Boiling Point Dynamics

Executive Summary

1-Chloro-3-(1-chloropropyl)benzene (CAS: 1039846-29-1) is a specialized di-halogenated aromatic compound utilized as a versatile electrophilic building block in medicinal chemistry and agrochemical synthesis[1]. Understanding its physical properties—specifically its boiling point—is critical for optimizing distillation, solvent recovery, and thermal reaction conditions. Because the secondary benzylic chloride moiety is highly susceptible to thermal degradation, accurately establishing the boiling point dictates the boundaries of safe downstream processing.

This technical guide synthesizes structural analysis, predictive thermophysical modeling, and rigorous experimental protocols to define the boiling point dynamics of 1-Chloro-3-(1-chloropropyl)benzene.

Structural Analysis & Intermolecular Forces

The boiling point of a liquid is fundamentally governed by the thermal energy required to overcome its intermolecular forces. For 1-Chloro-3-(1-chloropropyl)benzene (

-

London Dispersion Forces: The

hydrocarbon framework combined with the highly polarizable electron clouds of the two chlorine atoms significantly enhances transient dipole interactions. Heavier halogens increase the overall surface area and polarizability, driving up the boiling point relative to non-halogenated analogs. -

Dipole-Dipole Interactions: The molecule possesses a permanent net dipole moment. The meta-substitution of the aromatic chlorine relative to the 1-chloropropyl group creates an asymmetrical charge distribution. Unlike para-isomers where dipole vectors may partially cancel out, the meta-arrangement ensures a sustained molecular dipole, increasing the cohesive energy density of the liquid state.

-

Steric Hindrance: The branched 1-chloropropyl group restricts the close packing of molecules in the liquid phase compared to linear isomers. This slight disruption in packing efficiency marginally depresses the boiling point relative to highly symmetrical counterparts.

Thermophysical Data & Predictive Modeling

Empirical atmospheric boiling point data for 1-Chloro-3-(1-chloropropyl)benzene is scarce in standard literature due to its tendency to degrade before boiling at 760 mmHg. Consequently, Application Scientists rely on Group Contribution Methods (e.g., Joback method) and comparative isomer analysis to establish a predictive baseline.

Based on structural analogs such as 1-(1-Chloroethyl)-4-chloromethylbenzene[2] and 4-(2-Chloroethyl)benzyl chloride[3], the boiling point of 1-Chloro-3-(1-chloropropyl)benzene is computationally predicted to fall within the 260°C – 270°C range at standard atmospheric pressure.

Table 1: Comparative Boiling Point Analysis of Isomers

| Compound Name | CAS Number | Molecular Weight | Boiling Point (760 mmHg) | Data Type |

| 1-(1-Chloroethyl)-4-chloromethylbenzene | 54789-30-9 | 189.08 g/mol | 262.8 ± 20.0 °C | Predicted[2] |

| 4-(2-Chloroethyl)benzyl chloride | 53459-40-8 | 189.08 g/mol | 274.5 °C | Experimental[3] |

| 3-(4-Chlorophenyl)propyl chloride | 64473-34-3 | 189.08 g/mol | ~270.0 °C | Predicted[4] |

| 1-Chloro-3-(1-chloropropyl)benzene | 1039846-29-1 | 189.08 g/mol | ~265.0 °C | Consensus Estimate |

Experimental Protocol for Boiling Point Determination

To transition from predictive models to empirical certainty, a self-validating experimental workflow must be employed. Given the risk of thermal degradation (dehydrohalogenation) at temperatures exceeding 200°C, a reduced-pressure micro-distillation coupled with Differential Scanning Calorimetry (DSC) is the industry gold standard.

Step-by-Step Methodology: DSC & Micro-Distillation

Phase 1: Differential Scanning Calorimetry (DSC)

-

System Calibration: Calibrate the DSC instrument using high-purity Indium and Zinc standards. Causality: This ensures baseline thermodynamic accuracy across the target temperature range.

-

Sample Preparation: Load 5–10 mg of synthesized 1-Chloro-3-(1-chloropropyl)benzene into a hermetically sealed aluminum pan equipped with a 50 µm laser-drilled pinhole. Causality: The pinhole allows for vapor escape, enabling the measurement of the endothermic vaporization transition. A fully sealed pan would cause internal pressure buildup, artificially elevating the apparent boiling point.

-

Atmospheric Control: Purge the DSC cell with dry Nitrogen (

) at 50 mL/min. Causality: Prevents oxidative degradation of the alkyl chain at elevated temperatures. -

Thermal Ramping: Ramp the temperature from 25°C to 300°C at a controlled rate of 10°C/min.

-

Data Acquisition: Record the extrapolated onset temperature of the sharp endothermic peak as the boiling point.

Phase 2: Reduced-Pressure Micro-Distillation

-

Apparatus Setup: Assemble a short-path micro-distillation unit connected to a high-vacuum pump and a digital vacuum gauge.

-

Distillation: Perform the distillation at a strictly controlled reduced pressure (e.g., 10 mmHg). Record the vapor temperature at the distillation head once a steady reflux ring is established.

-

Nomogram Extrapolation: Use a pressure-temperature nomogram (based on the Clausius-Clapeyron relation) to convert the boiling point observed at 10 mmHg to its equivalent at 760 mmHg. Compare this value against the DSC onset temperature to self-validate the findings.

Mechanistic Workflow Diagram

Workflow for empirical boiling point determination via DSC and reduced-pressure distillation.

Implications in Drug Development & Synthesis

For process chemists and drug development professionals, the high boiling point (~265°C) of 1-Chloro-3-(1-chloropropyl)benzene dictates strict parameters for downstream processing:

-

Solvent Selection: Reactions involving this compound (e.g., nucleophilic substitutions at the benzylic position) can be safely refluxed in high-boiling solvents like Toluene (bp 110°C) or DMF (bp 153°C) without risking the volatilization of the reagent.

-

Purification Constraints: Standard atmospheric distillation is strongly discouraged. The thermal lability of the secondary benzylic chloride means that approaching 265°C will induce an E1/E2 elimination, yielding 1-chloro-3-(1-propenyl)benzene and corrosive HCl gas. Vacuum distillation (e.g., Kugelrohr distillation at < 1 mbar) is mandatory to keep the internal temperature well below the degradation threshold.

References

-

Sigma-Aldrich. "Chloro(3-chloropropyl)dimethylsilane | Sigma-Aldrich: 1-chloro-3-(1-chloropropyl)benzene. CAS No.: 1039846-29-1." Accessed Feb 2026. 1

-

Guidechem. "1-(1-Chloroethyl)-4-chloromethylbenzene 54789-30-9 - Guidechem." Accessed Feb 2026. 2

-

LookChem. "4-(2-Chloroethyl)benzyl chloride - LookChem." Accessed Feb 2026. 3

-

Guidechem. "3-(4'-chlorophenyl)propyl chloride 64473-34-3 - Guidechem." Accessed Feb 2026. 4

Sources

1-Chloro-3-(1-chloropropyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1-Chloro-3-(1-chloropropyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-(1-chloropropyl)benzene, a halogenated aromatic hydrocarbon. While specific experimental data for this precise isomer is not extensively documented in publicly available literature, this document deduces its core physicochemical properties through established chemical principles. We will detail its molecular formula and weight, propose a logical synthetic pathway, and discuss the analytical techniques essential for its characterization. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a foundational understanding of this compound's properties and synthesis.

Core Molecular Properties

The fundamental characteristics of a molecule are its molecular formula and weight. For 1-Chloro-3-(1-chloropropyl)benzene, these properties are determined by its constituent atoms, arranged as a benzene ring substituted with a chloro group at position 1 and a 1-chloropropyl group at position 3.

The molecular structure consists of:

-

A benzene ring (C₆H₄)

-

One chlorine atom directly attached to the ring.

-

A propyl side chain with a second chlorine atom on the carbon adjacent to the benzene ring (-CH(Cl)CH₂CH₃).

Based on this structure, the molecular formula is calculated as C₉H₁₀Cl₂ .

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. Using the IUPAC atomic weights, the molecular weight is calculated to be approximately 189.08 g/mol [1].

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₂ | Calculated |

| Molecular Weight | 189.08 g/mol | [1] |

| InChI Key (for isomer 1-Chloro-3-(3-chloropropyl)benzene) | QHWMHHQKQHWJRT-UHFFFAOYSA-N | [1] |

| CAS Number (for isomer 1-Chloro-3-(3-chloropropyl)benzene) | 90347-05-0 | [1] |

Logical Derivation of Molecular Formula

The following diagram illustrates the process of deriving the molecular formula from the compound's name.

Caption: Logical workflow for determining the molecular formula.

Proposed Synthesis Pathway

A robust synthesis strategy is critical for obtaining a target compound. For 1-Chloro-3-(1-chloropropyl)benzene, a multi-step synthesis starting from benzene is proposed, leveraging well-established reactions in organic chemistry, such as Friedel-Crafts acylation and subsequent reduction and chlorination steps.

A direct Friedel-Crafts alkylation with 1-chloropropane is generally avoided due to the high probability of carbocation rearrangement, which would lead to the formation of an isopropyl (2-propyl) side chain instead of the desired n-propyl chain[2]. Therefore, an acylation-reduction sequence is the preferred method for introducing the propyl group.

Experimental Protocol: A Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Benzene

-

To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), slowly add propanoyl chloride.

-

Add benzene dropwise to the mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by carefully pouring it over crushed ice and an aqueous HCl solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield propiophenone.

Step 2: Chlorination of Propiophenone

-

The propiophenone obtained is an acylbenzene. The acyl group is a meta-director for electrophilic aromatic substitution[3].

-

Chlorinate the propiophenone using Cl₂ gas with a Lewis acid catalyst like iron(III) chloride (FeCl₃). The chlorine will be directed to the meta-position, yielding 3-chloro-1-phenyl-1-propanone.

Step 3: Reduction of the Carbonyl Group (Clemmensen or Wolff-Kishner Reduction)

-

The keto group of 3-chloro-1-phenyl-1-propanone can be reduced to a methylene group (CH₂) to form 1-chloro-3-propylbenzene. The Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated HCl) is a suitable method[4].

-

Combine the 3-chloro-1-phenyl-1-propanone with amalgamated zinc and concentrated hydrochloric acid and heat under reflux.

-

After the reaction is complete, cool the mixture, extract the product with a suitable organic solvent, wash, dry, and purify.

Step 4: Benzylic Chlorination

-

The final step is the chlorination of the benzylic position (the carbon atom of the propyl group attached to the benzene ring).

-

This can be achieved using a radical chlorination agent like N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical conditions (UV light). This method selectively chlorinates the benzylic position.

-

The resulting product, 1-Chloro-3-(1-chloropropyl)benzene, would then be purified using techniques such as column chromatography or distillation.

Synthesis Workflow Diagram

Sources

Application Note: Synthesis of 1-Chloro-3-(1-chloropropyl)benzene via a Friedel-Crafts Directed Pathway

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Retrosynthetic Strategy

The synthesis of 1-chloro-3-(1-chloropropyl)benzene presents a unique regiochemical challenge: establishing a meta-substitution pattern between a halogen and an alkyl chain on a benzene ring. Because both alkyl and chloro groups are inherently ortho/para-directing in electrophilic aromatic substitution (EAS), a direct Friedel-Crafts alkylation of chlorobenzene with 1,1-dichloropropane would yield an undesired mixture of ortho and para isomers.

To bypass this limitation, we must employ a Friedel-Crafts acylation as the fundamental carbon-carbon bond-forming step. By reacting benzene with propionyl chloride, we generate propiophenone. The newly installed carbonyl group is strongly electron-withdrawing, effectively deactivating the ring and directing subsequent electrophilic chlorination exclusively to the meta position . Following the establishment of this 1,3-substitution pattern, the ketone is reduced to a secondary benzylic alcohol and subsequently chlorinated to yield the target aliphatic-aromatic dichloride.

Mechanistic Logic & Synthetic Workflow

The success of this pathway relies entirely on the transient electronic properties of the ketone intermediate. The workflow below illustrates the step-by-step transformation from simple benzene to the complex target molecule.

Synthetic workflow for 1-Chloro-3-(1-chloropropyl)benzene from benzene.

To further clarify the causality behind the first two steps, the following diagram maps the mechanistic logic that dictates the meta-directing sequence.

Mechanistic logic demonstrating the necessity of the Friedel-Crafts acylation prior to chlorination.

Step-by-Step Experimental Protocols

As a self-validating system, each protocol below includes specific in-process controls (IPCs) and causality explanations to ensure high fidelity during scale-up.

Step 1: Friedel-Crafts Acylation (Synthesis of Propiophenone)

-

Causality of Reagents: A stoichiometric excess of AlCl₃ (1.1–1.2 eq) is strictly required. Unlike catalytic Friedel-Crafts alkylations, the Lewis acid strongly coordinates to the basic carbonyl oxygen of the resulting propiophenone, effectively trapping the catalyst . Dichloromethane (DCM) is utilized as a non-coordinating solvent to stabilize the highly reactive acylium ion intermediate.

-

Procedure:

-

Suspend anhydrous AlCl₃ (1.2 eq) in dry DCM under an inert N₂ atmosphere and cool to 0 °C.

-

Add propionyl chloride (1.0 eq) dropwise over 30 minutes. Stir for 15 minutes to allow complete acylium ion formation.

-

Introduce benzene (1.0 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Validation (IPC): Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the benzene spot is exhausted.

-

Quench by pouring the mixture over crushed ice and 1M HCl to break the Al-complex. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield propiophenone.

-

Step 2: Electrophilic Aromatic Chlorination (Synthesis of 3'-Chloropropiophenone)

-

Causality of Reagents: The acyl group (-COEt) deactivates the ring, necessitating a strong Lewis acid (AlCl₃) to polarize the Cl-Cl bond sufficiently for EAS. Temperature control is critical: running the reaction at 13–18 °C prevents unwanted radical chlorination of the aliphatic propyl chain.

-

Procedure:

-

Charge a reactor with propiophenone (1.0 eq) and anhydrous AlCl₃ (1.5 eq) in 1,2-dichloroethane (EDC).

-

Cool the mixture to 15 °C.

-

Purge Cl₂ gas through the liquid phase at a controlled rate for 3–4 hours, maintaining the temperature strictly between 13–18 °C.

-

Validation (IPC): Monitor by GC-MS. Stop the Cl₂ purge once the mono-chlorinated product (>95% conversion) is achieved to prevent di-chlorination.

-

Decompose the reaction mass with ice-cold water and extract with EDC. Wash the organic layer with 5% NaOH followed by water. Distill under reduced pressure to isolate 3'-chloropropiophenone .

-

Step 3: Carbonyl Reduction (Synthesis of 1-(3-chlorophenyl)propan-1-ol)

-

Causality of Reagents: Sodium borohydride (NaBH₄) is selected over stronger hydrides (e.g., LiAlH₄) to eliminate the risk of reductive dechlorination of the aryl chloride . Methanol serves as both the solvent and the required proton donor for the alkoxide intermediate.

-

Procedure:

-

Dissolve 3'-chloropropiophenone (1.0 eq) in methanol and cool to 0 °C.

-

Add NaBH₄ (0.6 eq) portion-wise over 30 minutes to control hydrogen gas evolution and the associated exotherm.

-

Remove the ice bath and stir at room temperature for 1.5 hours.

-

Validation (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The ketone spot (UV active) should completely convert to a more polar alcohol spot.

-

Quench carefully with 1M HCl until pH 6 is reached. Evaporate the methanol, extract the aqueous residue with ethyl acetate, dry, and concentrate to yield the secondary alcohol.

-

Step 4: Aliphatic Chlorination (Synthesis of Target)

-

Causality of Reagents: Thionyl chloride (SOCl₂) is used with a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent. This significantly accelerates the nucleophilic substitution of the secondary benzylic alcohol via an Sₙ2 mechanism, avoiding the need for harsh heating that could trigger an E2 elimination to an undesired styrene derivative .

-

Procedure:

-

Dissolve 1-(3-chlorophenyl)propan-1-ol (1.0 eq) in dry DCM. Add DMF (0.05 eq) and cool to 0 °C.

-

Add SOCl₂ (1.2 eq) dropwise over 20 minutes.

-

Warm to room temperature and stir for 2.5 hours.

-

Validation (IPC): Monitor by GC. The alcohol peak should be entirely replaced by the target chloride peak.

-

Quench carefully by adding the mixture to saturated aqueous NaHCO₃ (caution: vigorous CO₂ evolution). Extract with DCM, dry over MgSO₄, and concentrate in vacuo to afford 1-chloro-3-(1-chloropropyl)benzene.

-

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this 4-step sequence when executed at a 100-gram scale.

| Step | Chemical Transformation | Key Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Purity (GC/HPLC) |

| 1 | Benzene → Propiophenone | Propionyl Cl, AlCl₃, DCM | 0 → 25 | 3.5 | 92 - 95% | >98% |

| 2 | Propiophenone → 3'-Chloropropiophenone | Cl₂ gas, AlCl₃, EDC | 13 - 18 | 4.0 | 68 - 75% | >96% |

| 3 | 3'-Chloropropiophenone → Alcohol | NaBH₄, Methanol | 0 → 25 | 1.5 | 88 - 92% | >98% |

| 4 | Alcohol → Target Dichloride | SOCl₂, cat. DMF, DCM | 0 → 25 | 2.5 | 82 - 86% | >97% |

Analytical Characterization

For the final product, 1-chloro-3-(1-chloropropyl)benzene (C₉H₁₀Cl₂), the following spectral data should be used to validate structural integrity:

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) is observed at m/z 188 (for the ¹²C₉¹H₁₀³⁵Cl₂ isotopologue). Due to the presence of two chlorine atoms, a distinct isotopic cluster is visible at m/z 188 (M⁺), 190 (M+2), and 192 (M+4) in a characteristic 9:6:1 ratio.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20 – 7.40 (m, 4H): Aromatic protons of the meta-disubstituted ring.

-

δ 4.75 – 4.85 (t, 1H): Benzylic methine proton (-CH (Cl)-), shifted downfield due to the adjacent chlorine and aromatic ring.

-

δ 2.05 – 2.25 (m, 2H): Diastereotopic methylene protons (-CH₂ -).

-

δ 1.05 (t, 3H): Terminal methyl protons (-CH₃ ).

-

References

-

Sonneck, M. et al. "3-Chloropropiophenone Synthesis and Crystallization." IUCrData, 2025. Available at: [Link]

Advanced Application Note: Orthogonal Functionalization of 1-Chloro-3-(1-chloropropyl)benzene in Pharmaceutical Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Technical Application Guide & Self-Validating Protocols

Strategic Utility in Medicinal Chemistry

In modern drug discovery, the rapid generation of Structure-Activity Relationship (SAR) libraries relies heavily on bifunctional building blocks that allow for divergent synthesis. 1-Chloro-3-(1-chloropropyl)benzene (CAS: 1039846-29-1) [1] is a highly versatile, meta-substituted chloroarene featuring an orthogonal reactive profile.

As a Senior Application Scientist, I frequently leverage this scaffold because it contains two distinct electrophilic centers: a highly reactive

Physicochemical Profiling

To design robust reaction conditions, we must first analyze the physical and structural parameters of the intermediate.

| Parameter | Specification / Value |

| Chemical Name | 1-Chloro-3-(1-chloropropyl)benzene |

| CAS Registry Number | 1039846-29-1 |

| Molecular Formula | C9H10Cl2 |

| Molecular Weight | 189.08 g/mol |

| Structural Motif | Meta-substituted bifunctional chloroarene |

| Electrophilic Site 1 (High Reactivity) | Benzylic C(sp3)-Cl (Prone to |

| Electrophilic Site 2 (Low Reactivity) | Aryl C(sp2)-Cl (Requires Pd/Ni activation) |

| Downstream Pharmacophore | 1-(3-chlorophenyl)propan-1-amine[4] |

Orthogonal Reactivity Mapping

The success of this building block lies in exploiting the energy barrier differences between its two reactive sites. The benzylic chloride undergoes facile nucleophilic substitution (

Chemoselective functionalization workflow for 1-Chloro-3-(1-chloropropyl)benzene.

Self-Validating Experimental Workflows

The following protocols are engineered as self-validating systems. By embedding specific analytical checkpoints (TLC, NMR, LC-MS) directly into the workflow, the chemist can confirm the success of the transformation before proceeding, eliminating downstream failures.

Protocol A: Chemoselective Benzylic Amination via Azide Displacement

Objective: Synthesize 1-(3-chlorophenyl)propan-1-amine while leaving the aryl chloride intact.

Causality: Direct amination with ammonia often yields a complex mixture of secondary and tertiary amines due to over-alkylation. By utilizing sodium azide (

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 1-chloro-3-(1-chloropropyl)benzene (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

-

Nucleophilic Attack: Add

(1.2 equiv). Causality: DMF solvates the -

Intermediate Validation (Checkpoint 1): Perform TLC (Hexane:EtOAc 9:1). The starting material (

) should disappear, replaced by the organic azide ( -

Staudinger Reduction: Dilute the mixture with THF/Water (10:1). Add Triphenylphosphine (

, 1.1 equiv) portion-wise at room temperature. Causality: -

Workup & Isolation: Acidify with 1M HCl to pH 2 (extracts the amine into the aqueous layer, leaving

and unreacted organics in the organic layer). Wash with EtOAc. Basify the aqueous layer with 2M NaOH to pH 10 and extract with DCM. Dry over

System Validation (Quality Control):

-

1H NMR (

): The benzylic proton adjacent to the chloride (~4.8 ppm) must shift upfield to ~3.9 ppm (CH- -

MS (ESI+): Observe the

peak at 170.0 m/z, retaining the characteristic 3:1 isotopic pattern of a single chlorine atom, proving the aryl chloride survived.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Form a new C-C bond at the meta-position to generate an advanced API scaffold.

Causality: Aryl chlorides are notoriously sluggish in oxidative addition. Standard phosphines (

Step-by-Step Procedure:

-

Protection: Prior to coupling, protect the primary amine from Protocol A as a Boc-carbamate to prevent it from poisoning the Palladium catalyst.

-

Catalyst Activation: In an oven-dried Schlenk flask, combine the Boc-protected aryl chloride (1.0 equiv), an arylboronic acid (1.5 equiv), and

(2.0 equiv). -

Ligand/Metal Assembly: Add

(2 mol%) and XPhos (4 mol%). Causality: A 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated -

Degassing (Critical Step): Evacuate and backfill the flask with

three times. Causality: -

Reaction: Add degassed Toluene/Water (10:1, 0.1 M). Heat to 100 °C for 12 hours.

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.

System Validation (Quality Control):

-

LC-MS: The 3:1 chlorine isotopic pattern must completely disappear, replaced by the mass of the coupled biaryl product.

-

1H NMR: The appearance of new aromatic protons from the boronic acid coupling partner confirms successful C-C bond formation.

References

-

ChemSrc. 1-(3-Chlorophenyl)propan-1-amine | CAS#:40023-86-7. Retrieved from[Link]

-

Bio-Fount. 40023-86-7 | 1-(3-chlorophenyl)propan-1-amine. Retrieved from[Link]

Sources

Application Notes & Protocols: A Guide to Nucleophilic Substitution Conditions for Benzylic Chlorides

Introduction: The Unique Reactivity of Benzylic Chlorides

Benzylic chlorides are a class of organochlorides characterized by a chlorine atom attached to a benzylic carbon—a carbon atom directly bonded to a benzene ring. This structural motif imparts a unique and highly tunable reactivity, making them cornerstone electrophiles in organic synthesis. Their utility spans the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where the benzyl group is often installed as a protective group or serves as a precursor to more complex molecular architectures.

The reactivity of the benzylic position is significantly influenced by the adjacent aromatic ring. Functional groups at this position are generally more reactive than their simple alkyl counterparts. This is primarily due to the ability of the benzene ring to stabilize reaction intermediates and transition states through resonance, whether the mechanism is ionic or radical in nature.[1] Consequently, benzylic chlorides readily undergo nucleophilic substitution reactions, often with even weak nucleophiles. This guide provides a detailed exploration of the factors governing these reactions and offers practical protocols for their successful implementation in a research setting.

Mechanistic Crossroads: The SN1 and SN2 Pathways

Nucleophilic substitution at a benzylic carbon does not follow a single, invariant mechanism. Instead, it exists at a mechanistic crossroads, with the potential to proceed via either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) pathway. The preferred route is a direct consequence of the specific reaction conditions employed.[2][3][4]

-

The Sₙ1 Pathway : This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a planar benzylic carbocation. This intermediate is notably stabilized by resonance, as the positive charge is delocalized across the aromatic ring.[1][2] In the second, rapid step, a nucleophile attacks the carbocation, which can occur from either face, often leading to a racemic mixture of products if the benzylic carbon is a stereocenter.[5][6]

-

The Sₙ2 Pathway : This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the C-Cl bond.[3][7] This backside attack forces a Walden inversion of stereochemistry at the carbon center.[6] The π-system of the benzene ring can also stabilize the five-coordinate transition state through orbital overlap, making benzylic halides particularly reactive in Sₙ2 reactions compared to simple primary halides.[8][9]

The selection between these two competing pathways is not arbitrary; it is dictated by a careful interplay of substrate structure, nucleophile strength, solvent choice, and temperature.

Figure 1: Deciding the mechanistic pathway for benzylic chloride substitution.

Key Factors Influencing Reaction Conditions

A researcher's ability to predict and control the reaction outcome hinges on a deep understanding of the following four factors.

Substrate Structure

The substitution pattern of the benzylic chloride is the primary determinant of the reaction mechanism.

-

Primary (1°) Benzylic Halides : These substrates, such as unsubstituted benzyl chloride, are sterically unhindered and thus strongly favor the Sₙ2 mechanism.[7]

-

Secondary (2°) and Tertiary (3°) Benzylic Halides : Increased substitution at the benzylic carbon introduces significant steric hindrance, disfavoring the Sₙ2 pathway.[10] Concurrently, the additional alkyl or aryl groups stabilize the potential carbocation, making the Sₙ1 pathway the predominant route.[7]

-

Aromatic Ring Substituents : The electronic nature of substituents on the benzene ring plays a crucial role.

-

Electron-Donating Groups (EDGs) , such as methoxy (CH₃O) or methyl (CH₃) groups, particularly at the para position, stabilize the benzylic carbocation through resonance or induction. This significantly accelerates Sₙ1 reactions.[8]

-

Electron-Withdrawing Groups (EWGs) , like a nitro (NO₂) group, destabilize the carbocation, thereby hindering the Sₙ1 pathway and making the Sₙ2 mechanism more favorable.[8]

-

The Nature of the Nucleophile

The reactivity and concentration of the nucleophile are critical.

-

Strong Nucleophiles : Anions such as cyanide (CN⁻), azide (N₃⁻), hydroxide (OH⁻), and alkoxides (RO⁻) are powerful nucleophiles.[5] They actively attack the electrophilic carbon, promoting the bimolecular Sₙ2 mechanism, which is dependent on the nucleophile's concentration.[5][11]

-

Weak Nucleophiles : Neutral molecules like water (H₂O) and alcohols (ROH) are weak nucleophiles. They are generally not reactive enough to initiate an Sₙ2 attack and will instead wait for the substrate to form a carbocation via the Sₙ1 pathway.[5][12] Reactions with these nucleophiles are often referred to as solvolysis reactions.

The Role of the Solvent

The solvent does more than just dissolve the reactants; it actively participates in the reaction mechanism.

-

Polar Protic Solvents : Solvents like water, methanol, and ethanol possess O-H or N-H bonds. They excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby favoring the Sₙ1 pathway.[12][13] Conversely, these solvents can form a "cage" around strong nucleophiles via hydrogen bonding, lowering their ground-state energy and reducing their reactivity, which disfavors Sₙ2 reactions.[12][14]

-

Polar Aprotic Solvents : Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have dipoles but lack acidic protons. They can solvate cations but leave anions relatively "naked" and highly reactive.[14] This enhanced nucleophilicity strongly favors the Sₙ2 mechanism.[5][13]

The Leaving Group

While this guide focuses on chlorides, the nature of the leaving group is fundamental. A good leaving group is a weak base, meaning it is stable on its own.[15] The halide leaving group ability increases down the group: Cl⁻ < Br⁻ < I⁻.[15][16] Therefore, benzylic bromides and iodides are generally more reactive than their corresponding chlorides under identical conditions.

| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism |

| Substrate | 3°, 2°, Benzylic with EDGs | Methyl, 1°, Benzylic with EWGs |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., Water, Alcohols) | Polar Aprotic (e.g., Acetone, DMSO, DMF) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion |

Table 1: Summary of conditions favoring Sₙ1 vs. Sₙ2 pathways for benzylic halides.

Application Notes: Phase-Transfer Catalysis

A significant practical challenge arises when using ionic nucleophiles (like CN⁻ or OH⁻) that are soluble in water but insoluble in the organic solvent containing the benzylic chloride. Phase-Transfer Catalysis (PTC) is an elegant solution to this problem. A PTC catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the reaction by shuttling the nucleophile anion (Nu⁻) from the aqueous or solid phase into the organic phase.[17]

The mechanism involves the catalyst cation (Q⁺) pairing with the nucleophile (Nu⁻) to form a lipophilic ion pair, [Q⁺Nu⁻]. This ion pair is soluble in the organic phase, where the "naked" and highly reactive nucleophile can readily attack the benzylic chloride in a classic Sₙ2 reaction.[17] This technique enhances reaction rates, allows for milder conditions, and improves yields by overcoming solubility barriers.[17]

Figure 2: Mechanism of Phase-Transfer Catalysis for nucleophilic substitution.

Experimental Protocols

General Experimental Workflow

The following workflow is a general template for carrying out nucleophilic substitution reactions on benzylic chlorides. Specific details regarding temperature, reaction time, and purification will vary.

Figure 3: A generalized workflow for nucleophilic substitution reactions.

Protocol 1: Sₙ2 Cyanation of Benzyl Chloride

This protocol describes a classic Sₙ2 reaction using a strong nucleophile in a polar aprotic solvent.

Objective: To synthesize benzyl cyanide from benzyl chloride.

Causality: The use of a primary benzylic halide with a strong nucleophile (NaCN) in a polar aprotic solvent (DMSO) creates ideal conditions for an Sₙ2 reaction, ensuring a high yield and fast reaction rate.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 2.53 g (2.2 mL) | 20 | Substrate |

| Sodium Cyanide | NaCN | 49.01 | 1.23 g | 25 | Nucleophile |

| DMSO | C₂H₆OS | 78.13 | 50 mL | - | Solvent |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dimethyl sulfoxide (DMSO, 50 mL).

-

Reagent Addition: Add sodium cyanide (1.23 g, 25 mmol) to the solvent. Stir for 5 minutes to ensure good dispersion. Caution: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Substrate Addition: Add benzyl chloride (2.2 mL, 20 mmol) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 50°C using an oil bath. Maintain stirring and monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the benzyl chloride spot. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude benzyl cyanide can be further purified by vacuum distillation.

Protocol 2: Sₙ1 Solvolysis of 1-Chloro-1-phenylethane

This protocol illustrates an Sₙ1 reaction using a secondary benzylic halide in a polar protic solvent.

Objective: To synthesize 1-phenylethanol from 1-chloro-1-phenylethane via hydrolysis.

Causality: A secondary benzylic chloride can form a relatively stable resonance-stabilized carbocation.[7] Using a weak nucleophile (water) in a polar protic solvent mixture promotes ionization and the Sₙ1 pathway.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 1-Chloro-1-phenylethane | C₈H₉Cl | 140.61 | 2.81 g (2.55 mL) | 20 | Substrate |

| Acetone | C₃H₆O | 58.08 | 40 mL | - | Co-Solvent |

| Water | H₂O | 18.02 | 10 mL | 555 | Nucleophile/Solvent |

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare the solvent system by mixing acetone (40 mL) and water (10 mL).

-

Substrate Addition: Add 1-chloro-1-phenylethane (2.55 mL, 20 mmol) to the solvent mixture.

-

Reaction: Stir the solution at room temperature. The reaction progress can be monitored by checking the pH of the solution; as the reaction proceeds, HCl is generated, causing the solution to become acidic. Alternatively, TLC or GC analysis can be used. The reaction may take several hours to reach completion.

-

Work-up: Once the starting material is consumed, add 50 mL of water to the flask.

-

Neutralization & Extraction: Carefully neutralize the generated HCl by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude 1-phenylethanol can be purified by column chromatography on silica gel if necessary.

Protocol 3: O-Alkylation of Phenol using Phase-Transfer Catalysis

This protocol demonstrates the power of PTC for reacting a solid/aqueous nucleophile with an organic-soluble electrophile.[17]

Objective: To synthesize phenyl benzyl ether from phenol and benzyl chloride.

Causality: Phenol is deprotonated by NaOH to form the sodium phenoxide nucleophile, which is soluble in the aqueous phase. Benzyltriphenylphosphonium chloride acts as a phase-transfer catalyst to shuttle the phenoxide anion into the organic phase (toluene) where it can react with benzyl chloride via an Sₙ2 mechanism.[17][18]

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Phenol | C₆H₆O | 94.11 | 1.88 g | 20 | Nucleophile Precursor |

| Sodium Hydroxide | NaOH | 40.00 | 10 mL of 50% (w/v) aq. soln. | 125 | Base |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 2.53 g (2.2 mL) | 20 | Substrate |

| Benzyltriphenylphosphonium chloride | C₂₅H₂₂PCl | 388.86 | 0.39 g | 1 | PTC Catalyst |

| Toluene | C₇H₈ | 92.14 | 20 mL | - | Solvent |

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.88 g, 20 mmol), toluene (20 mL), and a 50% (w/v) aqueous solution of sodium hydroxide (10 mL).[17]

-

Catalyst Addition: Add Benzyltriphenylphosphonium chloride (0.39 g, 1 mmol, 5 mol%).[17]

-

Substrate Addition: Add benzyl chloride (2.2 mL, 20 mmol) to the vigorously stirred biphasic mixture.[17]

-

Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 4 hours. Efficient mixing is crucial for phase-transfer catalysis. Monitor the reaction progress by TLC.[17]

-

Work-up: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer with water (2 x 20 mL) and then brine (20 mL).[17]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation. The crude phenyl benzyl ether can be purified by vacuum distillation or column chromatography.

Conclusion

The nucleophilic substitution of benzylic chlorides is a versatile and powerful transformation in organic synthesis. Its outcome is not predetermined but is instead a direct function of rationally chosen experimental parameters. By carefully considering the substrate's structure, the nucleophile's strength, and the solvent's properties, researchers can steer the reaction towards either an Sₙ1 or Sₙ2 pathway with high predictability. Furthermore, techniques like phase-transfer catalysis provide robust solutions to practical challenges, broadening the scope and applicability of these essential reactions. A thorough understanding of these principles is paramount for any scientist aiming to leverage the unique reactivity of benzylic systems in drug development and chemical research.

References

-

Chemistry LibreTexts. (2024, September 30). 11.5: Characteristics of the SN1 Reaction. [Link]

-

Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. [Link]

-

Reddit. (2020, May 24). Benzyl chloride to benzyl alcohol SN1 or SN2?. r/OrganicChemistry. [Link]

-

SPCMC. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

-

Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. [Link]

-

BITS Pilani. Nucleophilic Substitution Reactions. [Link]

-

Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]

-

Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

-

Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

-

Indian Academy of Sciences. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. [Link]

-

Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

-

Khan Academy. Sn1 vs Sn2: Summary. [Link]

-

University of Calgary, Department of Chemistry. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

Khan Academy. Sn1 vs Sn2: Solvent effects. [Link]

-

StudySmarter. Benzylic Position. [Link]

-

Government Arts College Coimbatore. Nucleophilic substitution reaction. [Link]

-

Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]

-

Pearson+. Substitution at the benzylic position. [Link]

-

Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group?. [Link]

-

Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. [Link]

-

Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. [Link]

-

University of Calgary, Department of Chemistry. Ch 11 : Benzylic systems. [Link]

Sources

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. quora.com [quora.com]

- 3. Khan Academy [khanacademy.org]

- 4. Substitution at the benzylic position of the molecules shown was ... | Study Prep in Pearson+ [pearson.com]

- 5. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 6. gacbe.ac.in [gacbe.ac.in]

- 7. chemistry.coach [chemistry.coach]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ias.ac.in [ias.ac.in]

Reagents for converting 1-hydroxypropylbenzene to 1-chloropropylbenzene

Executive Summary

The conversion of 1-hydroxypropylbenzene (1-phenyl-1-propanol) to 1-chloropropylbenzene is a pivotal transformation in the synthesis of pharmaceutical intermediates. While theoretically simple, this reaction presents specific challenges due to the benzylic nature of the substrate. The stability of the benzylic carbocation intermediate creates a competition between

This guide provides a technical analysis of reagent selection, focusing on stereochemical control and impurity minimization. It details two primary protocols: a scalable Thionyl Chloride method and a mild Appel Reaction variant.

Mechanistic Analysis & Strategic Planning

The Benzylic Challenge

Unlike aliphatic alcohols, 1-phenyl-1-propanol possesses a hydroxyl group adjacent to an aromatic ring. This activates the C-O bond but also stabilizes the resulting carbocation.

-

Risk 1: Racemization. If the reaction conditions are too acidic or the leaving group departs without a nucleophile present, a planar

carbocation forms ( -

Risk 2: Elimination. The benzylic carbocation can readily lose a

-proton to form trans-

Stereochemical Pathways

The choice of reagent dictates the stereochemical outcome.

-

Retention (

): -

Inversion (

): -

Racemization (

): Concentrated HCl or high-temperature acidic conditions.

Decision Matrix (Workflow)

Figure 1: Reagent selection decision tree based on stereochemical requirements and scale.

Reagent Selection Guide

| Reagent System | Mechanism | Stereochemistry | Impurity Profile | Green Score | Recommendation |

| Inversion | Low elimination if Temp < 50°C. | Medium | Primary Choice. Scalable and reliable. | ||

| Retention (Variable) | Moderate. Risk of | Medium | Use only if retention is strictly required. | ||

| Appel ( | Inversion | Very Low. High atom economy waste ( | Low | Best for high-value, acid-sensitive substrates. | |

| Conc. HCl / | Racemic | High. Significant styrene formation. | High (Water waste) | Avoid for drug development; acceptable for bulk commodity. |

Detailed Experimental Protocols

Protocol A: Thionyl Chloride with Pyridine (Standard)

Objective: Conversion with stereochemical inversion and minimal elimination. Scale: 10.0 g (73.4 mmol) substrate.

Reagents:

-

1-Phenyl-1-propanol (10.0 g, 1.0 equiv)

-

Thionyl Chloride (

) (13.1 g, 1.5 equiv) -

Pyridine (6.4 g, 1.1 equiv)

-

Dichloromethane (DCM) (anhydrous, 100 mL)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Solvation: Charge the flask with 1-Phenyl-1-propanol, Pyridine, and DCM. Cool the solution to -10°C using an ice/salt bath. Note: Low temperature is critical to suppress elimination.

-

Addition: Dilute

in 10 mL DCM. Add dropwise over 30 minutes, maintaining internal temperature < 0°C. The solution will turn yellow/orange. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Pour the reaction mixture slowly into 100 mL of ice-cold saturated

. Caution: Vigorous gas evolution ( -

Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over

. -

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~98°C @ 15 mmHg) to remove any trace styrene.

Validation:

-

1H NMR (

):

Protocol B: Modified Appel Reaction (Mild)

Objective: Neutral conditions for acid-sensitive substrates; strict inversion.

Note: Traditional

Reagents:

-

1-Phenyl-1-propanol (1.0 equiv)

-

Triphenylphosphine (

) (1.2 equiv) -

Hexachloroacetone (0.6 equiv) (Source of

) -

Solvent: THF or DCM (anhydrous)

Procedure:

-

Dissolution: Dissolve

and 1-Phenyl-1-propanol in anhydrous THF under argon. Cool to 0°C. -

Addition: Add Hexachloroacetone dropwise. The solution may turn slightly turbid due to phosphonium salt formation.

-

Stir: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Workup: Add Hexane (precipitation of

). Filter the solids through a pad of silica or Celite. -